7-Bromochroman-2-one (CAS 1206905-48-7): A Bifunctional Scaffold for Advanced Medicinal Chemistry
7-Bromochroman-2-one (CAS 1206905-48-7): A Bifunctional Scaffold for Advanced Medicinal Chemistry
Target Audience: Research Chemists, Lead Optimization Scientists, and Pharmaceutical Development Professionals Content Type: Technical Whitepaper & Application Guide
Executive Summary
In modern drug discovery, the selection of versatile, bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) studies. 7-Bromochroman-2-one (CAS 1206905-48-7), also known as 7-bromo-3,4-dihydrocoumarin, represents a highly valuable scaffold. It combines an electrophilic aryl bromide—primed for transition-metal-catalyzed cross-coupling—with a reactive lactone core (dihydrocoumarin) that can undergo controlled nucleophilic ring-opening[1][2].
As a Senior Application Scientist, I have structured this guide to move beyond basic safety data, providing you with mechanistic insights and field-validated protocols. The objective is to demonstrate how to orthogonalize the reactivity of the C7-bromide and the C2-lactone, allowing for the divergent synthesis of complex molecular architectures without compromising yield or chemoselectivity.
Physicochemical Profiling
Understanding the baseline physicochemical properties of 7-Bromochroman-2-one is the first step in predicting its behavior in various solvent systems and reaction conditions.
| Property | Value / Description |
| Chemical Name | 7-Bromochroman-2-one (7-Bromo-3,4-dihydrocoumarin) |
| CAS Registry Number | 1206905-48-7 |
| Molecular Formula | C9H7BrO2 |
| Molecular Weight | 227.05 g/mol |
| SMILES String | O=C1CCC2=C(C=C(C=C2)Br)O1 |
| Core Structure | Dihydrocoumarin (Benzopyran-2-one derivative) |
| Appearance | Off-white to pale yellow solid |
| Storage Conditions | 2–8 °C, sealed in dry conditions under inert atmosphere |
| Solubility Profile | Soluble in DMF, DMSO, THF, EtOAc; Insoluble in H₂O |
Structural Reactivity & Mechanistic Insights
The synthetic utility of 7-Bromochroman-2-one stems from its two orthogonal reactive sites. Successful utilization requires a deep understanding of the kinetic and thermodynamic drivers at both centers.
The C7-Aryl Bromide: A Vector for Cross-Coupling
The bromine atom at the 7-position is situated on an electron-deficient aromatic ring (due to the inductive and resonance effects of the ester oxygen at position 1). This electronic deficiency facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the primary challenge during cross-coupling is the stability of the lactone ring under basic conditions. Strong bases (like NaOH or KOtBu) will rapidly hydrolyze the lactone. Therefore, weak bases (e.g., K₂CO₃ or Cs₂CO₃) and sterically demanding ligands must be employed to favor the cross-coupling cycle over nucleophilic attack at the carbonyl.
The Chroman-2-one Core: Lactone Ring-Opening Dynamics
The dihydrocoumarin ring is a cyclic ester (lactone). Unlike standard aliphatic lactones, the ring-opening of chroman-2-one by nucleophiles (such as primary amines) is highly facile[3].
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Causality: The leaving group generated during the nucleophilic attack is a phenoxide anion. Because the pKa of the resulting phenol is relatively low (~10) compared to aliphatic alcohols (~16), the phenoxide is an excellent leaving group. This thermodynamic stability drives the equilibrium forward, allowing amidation to occur often without the need for Lewis acid catalysis, yielding 3-(4-bromo-2-hydroxyphenyl)propanamides.
Bifunctional Reactivity Pathways
The following diagram illustrates the divergent synthetic pathways accessible from the 7-Bromochroman-2-one scaffold, highlighting the orthogonality between transition-metal catalysis and nucleophilic addition.
Bifunctional reactivity pathways of 7-Bromochroman-2-one in medicinal chemistry.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the desired chemoselectivity is achieved.
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C7 (Lactone Preservation)
This protocol is engineered to couple an arylboronic acid to the C7 position while strictly preserving the sensitive chroman-2-one lactone.
Reagents:
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7-Bromochroman-2-one (1.0 equiv, 1.0 mmol)
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Arylboronic acid (1.2 equiv, 1.2 mmol)
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Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
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K₂CO₃ (2.0 equiv, 2.0 mmol)
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Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 10 mL), degassed.
Step-by-Step Methodology:
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Preparation: Charge a flame-dried Schlenk flask with 7-Bromochroman-2-one, arylboronic acid, and Pd(dppf)Cl₂.
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Expertise Note: Pd(dppf)Cl₂ is chosen because its bulky, bidentate dppf ligand accelerates reductive elimination and minimizes unwanted dehalogenation of the electron-deficient aryl bromide.
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Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 10 minutes.
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Base Addition: Add K₂CO₃ and heat the mixture to 80 °C under Argon for 4–6 hours.
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Causality: K₂CO₃ is specifically selected over NaOH. At 80 °C, K₂CO₃ is sufficiently basic to form the reactive boronate species required for transmetalation, but mild enough to prevent the base-catalyzed hydrolysis of the lactone ring.
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Self-Validation (In-Process Control): At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
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Validation Criteria: Look for the [M+H]+ peak of the desired cross-coupled chroman-2-one. If a peak corresponding to [M+H+18]+ is observed, lactone hydrolysis is occurring, indicating the temperature is too high or the base concentration is locally too concentrated.
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Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL) and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Nucleophilic Lactone Ring-Opening with Primary Amines
This protocol exploits the thermodynamic stability of the phenoxide leaving group to selectively open the lactone ring, yielding a functionalized phenolic amide while leaving the C7-bromide intact for downstream late-stage functionalization.
Reagents:
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7-Bromochroman-2-one (1.0 equiv, 1.0 mmol)
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Primary Amine (e.g., Benzylamine) (1.2 equiv, 1.2 mmol)
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Solvent: Anhydrous THF (5 mL)
Step-by-Step Methodology:
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Initiation: Dissolve 7-Bromochroman-2-one in anhydrous THF at room temperature.
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Amine Addition: Add the primary amine dropwise over 5 minutes.
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Expertise Note: No catalyst or external base is required for unhindered aliphatic amines. The nucleophilic attack on the carbonyl is rapid, driven by the relief of the cyclic ester strain and the stability of the resulting phenoxide.
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Reaction Monitoring: Stir at room temperature for 2–4 hours.
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Self-Validation (In-Process Control): Monitor by TLC (UV detection at 254 nm). The starting material (chroman-2-one) will run higher (less polar), while the resulting phenolic amide will streak lower due to the highly polar hydroxyl and amide groups.
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Quench and Isolation: Concentrate the THF under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the pure 3-(4-bromo-2-hydroxyphenyl)propanamide derivative. Filter and dry under a vacuum.
Safety, Handling, and Storage
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Hazard Identification: 7-Bromochroman-2-one is considered a skin and eye irritant. Prolonged exposure may cause respiratory tract irritation.
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Handling: Always handle within a certified chemical fume hood. Utilize standard PPE: nitrile gloves, safety goggles, and a lab coat.
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Storage: The lactone is sensitive to ambient moisture over prolonged periods, which can lead to slow hydrolysis. Store at 2–8 °C in a tightly sealed container, ideally backfilled with Argon or Nitrogen.
References
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BLD Pharmatech Co., Limited. (n.d.). 1206905-48-7 | 7-Bromochroman-2-one. Retrieved from
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Sigma-Aldrich. (n.d.). 7-Bromochroman-2-one | 1206905-48-7. Retrieved from
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The Journal of Organic Chemistry - ACS Publications. (2021). Stereoselective Synthesis of Dihydrocoumarins via [1,2]-Phospha-Brook Rearrangement. Retrieved from 1
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RSC Advances - RSC Publishing. (2022). Direct Michael addition/decarboxylation reaction catalyzed by a composite of copper ferrite nanoparticles immobilized on microcrystalline cellulose. Retrieved from 2
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The Journal of Organic Chemistry - ACS Publications. (2017). Syntheses of Chroman-2-ones and α-Amino Acids through a Diastereoselective Domino Reaction. Retrieved from 3
